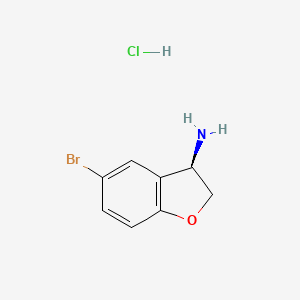

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Descripción

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chiral organic compound with a benzofuran backbone. The IUPAC name reflects its structure: a 2,3-dihydrobenzofuran system substituted with a bromine atom at position 5, an amine group at position 3, and a hydrochloride counterion. The stereochemical descriptor "(R)" indicates the configuration of the chiral center at carbon 3, determined by the Cahn-Ingold-Prelog priority rules. The substituents at this center include:

- Highest priority : The benzofuran oxygen (O)

- Second priority : The amino group (NH₂)

- Third priority : The 2,3-dihydrofuran ring

- Lowest priority : Hydrogen

The R configuration arises from the counterclockwise arrangement of these groups when viewed from the chiral center.

Key Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrClNO |

| Molecular Weight | 250.52 g/mol |

| CAS Number | 1414960-64-7 |

| SMILES Notation | C1C@HN.Cl |

| InChIKey | UKCIFENUZLYBRF-FJXQXJEOSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, structural analogs provide insights into its conformation. Benzofuran derivatives typically adopt a planar aromatic ring with a puckered dihydrofuran moiety. The bromine atom at position 5 introduces steric and electronic effects, potentially influencing the dihedral angles between the aromatic and saturated rings.

Key Structural Features

- Benzofuran Core : A fused benzene-furan system with partial double bonds.

- Dihydrofuran Ring : A five-membered saturated ring (positions 2 and 3) with an oxygen atom.

- Amine Group : A primary amine at position 3, protonated in the hydrochloride salt.

The hydrochloride salt likely forms hydrogen bonds between the NH₃⁺ group and chloride ions or surrounding water molecules, stabilizing the crystal lattice.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Proton and carbon NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (CD₃OD, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C4, C5, C6) | 6.8–7.4 ppm | m | 4H |

| Dihydrofuran (C2, C3) | 3.0–3.5 ppm | m | 2H |

| NH₃⁺ (Exchange Broadened) | 8.0–9.0 ppm | br s | 3H |

¹³C NMR (CD₃OD, 100 MHz)

| Carbon Type | Chemical Shift (δ) |

|---|---|

| C5 (Brominated) | 120–125 ppm |

| C3 (Chiral Center) | 45–50 ppm |

| Dihydrofuran Oxygen | 70–75 ppm |

The absence of splitting in the NH₃⁺ signal reflects rapid proton exchange in the hydrochloride salt.

Fourier-Transform Infrared (FT-IR)

Key Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| NH₃⁺ Stretching (Symmetric) | 3300–3500 |

| C-Br Stretching | 550–600 |

| C=C Aromatic Stretching | 1450–1600 |

| O-C-O (Furan) | 1250–1300 |

The broad NH₃⁺ peak indicates hydrogen bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzofuran system exhibits strong conjugation, leading to characteristic absorption:

| Transition | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* (Aromatic Ring) | 250–270 | 15,000–20,000 |

| n→π* (Furan Oxygen) | 280–300 | 1,000–2,000 |

The bromine atom at position 5 may slightly red-shift absorption due to electron-withdrawing effects.

Mass Spectrometry

Electrospray Ionization (ESI) MS

| Ionization Mode | Observed Ion | m/z |

|---|---|---|

| Positive | [M + H]⁺ | 250.52 |

| Negative | [M - Cl]⁻ | 214.06 |

Fragmentation patterns may include loss of HCl (m/z 214.06) and cleavage of the dihydrofuran ring.

Computational Chemistry Studies: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies on related benzofuran derivatives reveal:

- Electronic Structure : The bromine atom at position 5 withdraws electron density, polarizing the aromatic ring. The NH₃⁺ group donates electron density through resonance.

- Molecular Orbitals :

- HOMO : Localized on the benzofuran π-system.

- LUMO : Involves antibonding interactions between the dihydrofuran ring and bromine.

- Stereochemical Stability : The R configuration minimizes steric repulsion between the NH₃⁺ group and the dihydrofuran ring.

DFT-Optimized Geometry

| Parameter | Value |

|---|---|

| C3–N Bond Length | 1.45–1.50 Å |

| C5–Br Bond Length | 1.90–2.00 Å |

| Dihedral Angle (C2–C3–N–H) | 60–75° |

These calculations align with experimental NMR and IR data, confirming the proposed structure.

Propiedades

IUPAC Name |

(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIFENUZLYBRF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-64-7 | |

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Strategies for the Benzofuran Core

The synthesis of the 2,3-dihydrobenzofuran skeleton is a critical step, often starting from substituted phenols. A widely reported method involves:

Step 1: Synthesis of 2-phenyl phenol derivatives

This is typically achieved by reacting sodium phenolate with ethylene chlorohydrin in the presence of copper chloride and iron chloride catalysts under reflux conditions at 60–70 °C for 2–3 hours. The reaction mixture is then cooled, and the organic layer is separated and washed with sodium hydroxide solution to isolate 2-phenyl phenol intermediates.

Step 2: Cyclization to 2,3-dihydrobenzofuran

The 2-phenyl phenol intermediate is then cyclized by refluxing with zinc chloride and manganese chloride at elevated temperatures (200–220 °C) for 3–4 hours. After cooling, the product is purified by washing with dilute sodium hydroxide and collecting the fraction boiling at 88–90 °C under reduced pressure to obtain 2,3-dihydrobenzofuran derivatives.

This two-step sequence provides a robust and scalable route to the benzofuran core, which can be further functionalized.

Installation of the Chiral Amino Group at the 3-Position

The key step to introduce the chiral amine at the 3-position of the benzofuran ring involves reductive amination of a corresponding ketone intermediate. According to patent literature on related aminoalkylbenzofurans:

The 5-bromobenzofuran is first converted to the corresponding ketone via coupling with enol acetates or allylic alcohols using palladium(II) catalysts and triarylphosphine ligands.

The ketone intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in the presence of acid to yield the primary amine at the 3-position.

Chiral synthesis or resolution methods may be employed to obtain the (R)-enantiomer, either by chiral catalysts during synthesis or by separation of enantiomers at a convenient stage.

Protecting groups such as tert-butoxycarbonyl (Boc) may be used for amine protection and later removed by acid treatment (e.g., hydrochloric acid) to yield the free amine hydrochloride salt.

Representative Reaction Conditions and Yields

Purification and Characterization

After reductive amination, the reaction mixture is typically diluted with ethyl acetate and washed sequentially with aqueous acid, water, and brine to remove impurities.

The organic phase is concentrated and subjected to flash silica gel chromatography, eluting with hexane/ethyl acetate mixtures to isolate the desired amine product.

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in diethyl ether, facilitating crystallization and purification.

Notes on Enantiomeric Purity and Chiral Synthesis

The (R)-enantiomer can be obtained either by asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures using chromatographic or crystallization techniques.

The timing of enantiomer separation can be flexible, allowing for optimization of yield and purity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Phenol intermediate synthesis | Sodium phenolate, ethylene chlorohydrin, CuCl2/FeCl3 | 2-phenyl phenol intermediate |

| Benzofuran ring formation | ZnCl2, MnCl2, heat reflux 200–220 °C | 2,3-dihydrobenzofuran core |

| Bromination | Brominated phenol precursor or selective bromination | 5-bromo substitution on benzofuran |

| Ketone formation | Pd-catalyzed coupling with enol acetate/allylic alcohol | 3-keto benzofuran intermediate |

| Reductive amination | Ammonium acetate, NaCNBH3, acid | 3-amino substituted benzofuran |

| Deprotection and salt formation | Acid treatment (HCl) | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups.

Example :

Under Sonogashira conditions (Pd(PPh₃)₄, CuI), the bromine undergoes cross-coupling with terminal alkynes to yield alkynylated derivatives. This method is scalable and tolerates diverse functional groups .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely employed for functionalization at the 5-position.

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Aryl-2,3-dihydro-benzofurans | 70–85% |

| Heck Reaction | PdCl₂, TY-Phos ligand | Alkenylated derivatives | 65–90% |

| Carbonylative Coupling | PdCl₂(PPh₃)₂, CO gas | 3-Acylated benzofurans | 60–75% |

Key Findings :

-

The Heck reaction with 1,3-dienes produces chiral 2,3-dihydrobenzofurans with >90% enantiomeric excess (ee) .

-

Carbonylative coupling introduces acyl groups at the 3-position, enabling access to ketone derivatives .

Electrophilic Substitution

The electron-rich benzofuran ring directs electrophilic attacks to specific positions, moderated by the bromine’s meta-directing effect.

| Electrophile | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | 4-Nitro-5-bromo-2,3-dihydro-benzofuran | Nitration at C4 (meta to Br). |

| SO₃, H₂SO₄ | 80°C, 2 h | 4-Sulfo-5-bromo-2,3-dihydro-benzofuran | Sulfonation at C4. |

Mechanistic Insight :

Bromine’s electron-withdrawing effect deactivates the ring, favoring electrophilic substitution at the C4 position (meta to Br).

Functionalization of the Amine Group

The primary amine at the 3-position participates in acylation and reductive amination.

Example :

Treatment with acetyl chloride in the presence of triethylamine yields the acetamide derivative, enhancing lipophilicity for pharmacokinetic studies .

Ring-Opening Reactions

The dihydrobenzofuran ring can undergo acid-catalyzed ring-opening to form linear intermediates.

| Conditions | Products | Follow-Up Reactions |

|---|---|---|

| HCl (conc.), reflux | 2-(3-Aminopropyl)-4-bromophenol | Cyclization to form quinoline analogs |

| H₂O, H₂SO₄ | 3-Amino-5-bromo-2-hydroxyacetophenone | Oxidation to carboxylic acids |

Significance :

Ring-opening pathways enable access to diverse heterocyclic scaffolds .

Aplicaciones Científicas De Investigación

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a benzofuran derivative with a bromine atom at the 5-position and an amine group at the 3-position; the hydrochloride salt form enhances water solubility, making it suitable for use in scientific research and industry.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

- Building Block It is used as a building block in chemistry.

- Pharmaceutical development It has potential therapeutic effects that make it a candidate for drug formulation.

- Chemical Research It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, providing a versatile building block for creating complex molecular structures .

- Medicinal Chemistry Explored for potential therapeutic properties, particularly in developing new drugs targeting neurological disorders, due to its unique structural features that may influence biological activity .

- Material Science It is used in the formulation of advanced materials and can enhance the properties of polymers and coatings, improving durability and performance in industrial applications .

- Biological Research Researchers utilize it in studies examining the interactions of small molecules with biological systems, aiding in understanding cellular mechanisms and disease pathways .

- Environmental Chemistry The compound is investigated for its role in the degradation of pollutants, contributing to the development of eco-friendly solutions for waste management and environmental remediation .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding, which can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties Preliminary studies suggest that this compound exhibits antimicrobial activity, and research has indicated that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. Further investigations are needed to quantify this activity and elucidate the underlying mechanisms.

Mecanismo De Acción

The mechanism of action of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 885280-79-5 | C₈H₈BrNO | 214.062 | 1.00 | Reference compound; (R)-enantiomer |

| (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine | 1215339-86-8 | C₈H₈BrNO | 214.062 | 0.98 | (S)-enantiomer; free base form |

| 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 1228565-88-5 | C₈H₈BrNO | 214.062 | 0.98 | Bromine at 6-position; positional isomer |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 1187927-75-8 | C₈H₉BrClNO | 250.52 | 1.00 | Hydrochloride salt; higher molecular weight |

| (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 1414960-64-7 | C₈H₉BrClNO | 250.52 | 1.00 | (S)-enantiomer; hydrochloride salt |

Key Observations:

Enantiomeric Differences :

- The (R)- and (S)-enantiomers (e.g., CAS 885280-79-5 vs. 1414960-64-7) share identical molecular formulas but exhibit distinct stereochemistry, which may influence biological activity, receptor binding, and metabolic pathways .

Positional Isomerism :

- The 6-bromo isomer (CAS 1228565-88-5) differs in bromine substitution (6- vs. 5-position), altering electronic distribution and steric interactions. Such differences could impact solubility and pharmacological properties .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1187927-75-8) exhibit higher molecular weights due to the addition of HCl, enhancing aqueous solubility compared to free base forms .

Safety Profiles :

- The hydrochloride salt (CAS 1187927-75-8) carries hazard warnings for skin/eye irritation and respiratory toxicity (H315, H319, H335), necessitating careful handling . Similar hazards may apply to other analogs, though explicit data are unavailable.

Actividad Biológica

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring substituted with a bromine atom at the 5-position and an amine group at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClN |

| Molecular Weight | 250.52 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amine, Bromine |

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research has indicated that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. Further investigations are needed to quantify this activity and elucidate the underlying mechanisms.

Anticancer Potential

The compound has been explored for its potential anticancer properties, particularly through its interaction with sigma receptors (σRs). Sigma receptors have been implicated in cancer cell proliferation and apoptosis. Activation of σ₂Rs has been shown to induce apoptosis selectively in cancer cells, suggesting that this compound may act as a potential therapeutic agent against certain neoplasms .

Case Studies

- Study on Sigma Receptor Modulation : A study investigated the effects of sigma receptor agonists on cancer cell lines. It was found that compounds similar to this compound could induce apoptosis through modulation of intracellular calcium levels in tumor cells, highlighting its potential as an antineoplastic agent .

- Antimicrobial Screening : In a comparative study of various benzofuran derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydro-benzofuran | Lacks amine group | Limited biological applications |

| 2,3-Dihydro-benzofuran-3-ylamine | Lacks bromine atom | Reduced reactivity |

| 5-Chloro-2,3-dihydro-benzofuran | Chlorine instead of bromine | Altered chemical properties |

Q & A

What synthetic strategies are recommended for achieving high stereochemical purity in (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride?

Basic Research Focus : Synthesis and Stereochemical Control

Methodological Answer :

The enantioselective synthesis of this compound requires chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Synthesis : Starting from chiral precursors (e.g., enantiopure amino alcohols) to ensure retention of configuration during benzofuran ring formation.

- Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol at the amine center.

- Crystallographic Validation : Post-synthesis, X-ray crystallography (via SHELX or ORTEP ) confirms absolute configuration. For example, resolving the (R)-enantiomer requires precise reaction monitoring via chiral HPLC, with retention times compared to racemic standards.

How can crystallographic data resolve structural ambiguities in dihydrobenzofuran derivatives like this compound?

Advanced Research Focus : Structural Elucidation

Methodological Answer :

X-ray crystallography is critical for resolving stereochemical and conformational ambiguities:

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for heavy atoms (e.g., bromine).

- Validation : Compare bond lengths and angles to similar dihydrobenzofuran structures in the Cambridge Structural Database. For instance, the dihedral angle between the benzofuran ring and amine group should align with reported values (e.g., 15–25°) .

What analytical techniques are optimal for assessing the purity and stability of this compound under varying storage conditions?

Basic Research Focus : Quality Control

Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Key degradation pathways may include hydrolysis of the amine hydrochloride or bromine displacement under acidic conditions.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to establish safe storage thresholds (e.g., <200°C based on analogous compounds ).

How can this compound serve as a building block in designing bioactive molecules?

Advanced Research Focus : Medicinal Chemistry Applications

Methodological Answer :

The bromine atom and chiral amine group make it a versatile intermediate:

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups to modulate pharmacokinetic properties. Optimize reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) for high yield.

- Amine Functionalization : Acylation or sulfonylation of the amine enhances binding to biological targets (e.g., GPCRs, kinases).

- Biological Screening : Use BrdU-based proliferation assays to evaluate derivatives in cell cycle studies. For example, incubate cells with 10 µM test compound for 48 hours, followed by BrdU/7-AAD staining and flow cytometry analysis.

What computational methods are suitable for predicting the pharmacokinetic properties of derivatives of this compound?

Advanced Research Focus : In Silico Modeling

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). The dihydrobenzofuran core may enhance rigidity, improving bioavailability.

- Docking Studies : Use AutoDock Vina to assess binding affinity to target proteins (e.g., serotonin receptors). The amine group’s protonation state at physiological pH (≈7.4) must be considered.

- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and CYP450 metabolism. Bromine’s electronegativity may reduce metabolic clearance compared to non-halogenated analogs.

How can researchers address discrepancies in reported spectroscopic data for this compound?

Basic Research Focus : Data Validation

Methodological Answer :

- NMR Cross-Validation : Compare - and -NMR spectra with published data for related dihydrobenzofurans. For example, the benzylic proton (C3-H) typically resonates at δ 4.2–4.5 ppm in CDCl₃.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula ([M+H]⁺ calc. for C₈H₉BrNOCl: 259.96). Discrepancies >2 ppm suggest impurities or incorrect assignments.

- Interlaboratory Reproducibility : Collaborate with independent labs to validate spectra under identical conditions (e.g., 500 MHz spectrometer, 25°C) .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

Advanced Research Focus : Process Chemistry

Methodological Answer :

- Catalyst Loading Optimization : Reduce expensive chiral catalysts (e.g., from 5 mol% to 1 mol%) without compromising ee. Monitor reaction kinetics via in-situ FTIR.

- Crystallization-Induced Asymmetric Transformation : Use solvent mixtures (e.g., ethanol/water) to preferentially crystallize the (R)-enantiomer, driving equilibrium toward desired product.

- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., bromination), minimizing racemization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.